molecular formula C39H42N2O18 B1224982 Pradimicin D CAS No. 130743-10-1

Pradimicin D

Cat. No.: B1224982
CAS No.: 130743-10-1
M. Wt: 826.8 g/mol
InChI Key: XTZUCVXVWVTYDG-UHFFFAOYSA-N
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Description

Pradimicin D is a complex organic compound with a highly intricate structure. This compound is notable for its multiple hydroxyl groups, methoxy group, and a unique tetracene backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pradimicin D involves multiple steps, including the formation of the tetracene backbone and the subsequent functionalization with hydroxyl, methoxy, and amino groups. The reaction conditions typically require controlled temperatures, specific catalysts, and protective groups to ensure the correct placement of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The process would also incorporate purification steps such as chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms, potentially altering the hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the carbonyl groups.

    Substitution: Replacement of functional groups, such as the methoxy group, with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pradimicin D has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and cellular processes. The tetracene backbone may also play a role in its activity by providing a rigid structure that can interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: An antibiotic with a similar tetracene backbone but different functional groups.

    Doxorubicin: An anticancer drug with a tetracene structure and additional functional groups that enhance its activity.

Uniqueness

What sets Pradimicin D apart is its unique combination of functional groups and the specific arrangement of these groups on the tetracene backbone

Properties

IUPAC Name

2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O18/c1-11-5-17-24(31(50)21(11)37(54)41-9-20(44)45)23-15(8-16-25(32(23)51)28(47)14-6-13(55-4)7-18(42)22(14)27(16)46)29(48)35(17)58-39-34(53)36(26(40-3)12(2)57-39)59-38-33(52)30(49)19(43)10-56-38/h5-8,12,19,26,29-30,33-36,38-40,42-43,48-53H,9-10H2,1-4H3,(H,41,54)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZUCVXVWVTYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130743-10-1
Record name Pradimicin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130743101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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